Superior Antagonistic Potency at Human P2X7 in THP-1 Cells Compared to A-438079
The target compound demonstrates significantly higher antagonistic potency against the human P2X7 receptor compared to the well-known tool antagonist A-438079. In a functional assay measuring inhibition of benzoyl-ATP-induced IL-1β release in differentiated human THP-1 cells, the target compound achieved an IC50 of 5.01 nM [1], while A-438079 showed an IC50 of 123 nM in a similar assay format [2]. This represents an approximately 25-fold increase in potency.
| Evidence Dimension | P2X7 receptor antagonism (IL-1β release assay) |
|---|---|
| Target Compound Data | IC50: 5.01 nM |
| Comparator Or Baseline | A-438079: IC50: 123 nM |
| Quantified Difference | Approximately 25-fold more potent |
| Conditions | Differentiated human THP-1 cells; inhibition of BzATP-induced IL-1β release; A-438079 data from HEK293 cells with BzATP-induced calcium flux |
Why This Matters
The substantially higher potency of the target compound against the human receptor suggests it may be a more sensitive tool for studying human P2X7 signaling, especially in immune cell contexts.
- [1] BindingDB. (2023). Entry BDBM50412149 (CHEMBL497967): IC50 of 5.01 nM in human THP-1 cells (PubMed ID 18438986). View Source
- [2] BindingDB. (2023). Entry BDBM50410955 (A-438079; CHEMBL377219): IC50 of 123 nM for P2X7 antagonism. View Source
